2-Amino-7-bromo-3-phenylquinoline hydrochloride
Description
2-Amino-7-bromo-3-phenylquinoline hydrochloride is a halogenated quinoline derivative characterized by an amino group at position 2, a bromine atom at position 7, and a phenyl substituent at position 3. Its molecular formula is C₁₅H₁₂BrClN₂, with a molecular weight of 350.63 g/mol. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmacological and chemical research.
Properties
IUPAC Name |
7-bromo-3-phenylquinolin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;/h1-9H,(H2,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYPQMSZGTGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656660 | |
| Record name | 7-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170838-13-7 | |
| Record name | 7-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Amino-7-bromo-3-phenylquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 3-phenylquinoline followed by amination. The reaction conditions often require the use of bromine and a suitable solvent, such as acetic acid, under controlled temperatures. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
2-Amino-7-bromo-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Common reducing agents include lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H12BrClN2
- Molecular Weight : 335.63 g/mol
- IUPAC Name : 7-bromo-3-phenylquinolin-2-amine; hydrochloride
- CAS Number : 1170838-13-7
The compound features a quinoline structure with an amino group, a bromine atom, and a phenyl group. This unique combination contributes to its reactivity and biological activity.
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .
Biology
- Biological Pathways Exploration : It is utilized as a probe in biochemical assays to study various biological processes and pathways. The compound can interact with specific proteins and enzymes, altering their activities and influencing cellular functions .
Medicine
- Therapeutic Potential : Ongoing research is investigating its potential as a therapeutic agent for treating cancer and infectious diseases. Studies have indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells .
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 15.2 | Induces late apoptosis | |
| HCT116 | 9.09 | Induces both early and late apoptosis |
The compound's structure facilitates engagement with targets involved in cell cycle regulation, making it a candidate for further drug development .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways, making it valuable in developing new antimicrobial agents .
Antiparasitic Activity
Studies have evaluated quinoline derivatives for their efficacy against parasites such as Trypanosoma cruzi, indicating that structural modifications can enhance activity while minimizing toxicity associated with traditional treatments .
Case Studies
- Antiparasitic Efficacy : A derivative similar to this compound showed significant activity against T. cruzi in vitro, achieving IC50 values in the nanomolar range while demonstrating superior safety profiles compared to existing treatments.
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Research explored the inhibition of nNOS by related compounds, showing selectivity for human nNOS over other nitric oxide synthases, indicating potential applications in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-Amino-7-bromo-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-amino-7-bromo-3-phenylquinoline hydrochloride and its analogs:
Structural and Functional Differences
2-Amino-7-bromo-3-methylquinoline HCl ()
- Molecular Weight : The lower molecular weight (273.56 vs. 350.63) reflects the substitution of phenyl with methyl, which may influence pharmacokinetic properties such as membrane permeability .
7-Bromo-2-hydrazino-3-phenylquinoline HCl ()
- Functional Group: The hydrazino group at position 2 introduces additional nitrogen atoms, increasing molecular weight (366.64 vs. 350.63) and reactivity. Hydrazine derivatives are often intermediates in synthesis but may pose toxicity risks .
2-Amino-6-fluoro-3-methylquinoline HCl ()
- Halogen Position and Type: Fluoro at position 6 (vs. bromo at 7) alters electronic effects due to fluorine’s electronegativity.
Research Implications
- Biological Activity : The phenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in neuron-targeting analogs () .
- Halogen Effects : Bromine’s polarizability could improve binding affinity compared to fluorine, though fluorine’s electronegativity might enhance metabolic stability .
Biological Activity
2-Amino-7-bromo-3-phenylquinoline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C12H10BrClN2 and features a quinoline structure with an amino group, a bromine atom, and a phenyl group. This unique combination contributes to its biological activity and interaction with various molecular targets.
The mechanism of action of this compound involves its interaction with specific proteins and enzymes in biological systems. It can alter enzyme activities, which affects cellular pathways and influences cell behavior. The exact molecular targets depend on the context of its application, but it is known to interact with:
- Enzymes : It can inhibit or activate various enzymes, impacting metabolic pathways.
- Receptors : The compound may bind to specific receptors, influencing signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study demonstrated that quinoline derivatives could induce apoptosis in cancer cells, particularly in models of leukemia and solid tumors. The compound's structure allows it to engage with targets involved in cell cycle regulation and apoptosis pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 15.2 | Induces late apoptosis | |
| HCT116 | 9.09 | Induces both early and late apoptosis |
Antimicrobial Activity
The compound has also shown antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antiparasitic Activity
In studies focusing on neglected tropical diseases, derivatives of quinoline compounds have been evaluated for their efficacy against parasites such as Trypanosoma cruzi. Modifications in the structure led to enhanced activity against this parasite while minimizing toxicity associated with traditional treatments .
Case Studies
- Antiparasitic Efficacy : A derivative similar to this compound displayed significant activity against T. cruzi in vitro, achieving IC50 values in the nanomolar range while demonstrating safety profiles superior to existing treatments .
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Another study explored the inhibition of nNOS by related compounds, showing selectivity for human nNOS over other nitric oxide synthases, indicating potential applications in neurodegenerative disorders .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Amino-7-bromo-3-phenylquinoline hydrochloride?
Answer:
Synthesis typically involves constructing the quinoline core followed by functionalization. A plausible route includes:
Quinoline core formation : Use Friedländer or Skraup condensation to assemble the quinoline scaffold with a phenyl group at position 2.
Bromination : Introduce bromine at position 7 via electrophilic aromatic substitution (e.g., using Br₂ with FeBr₃ or NBS under controlled conditions).
Amination : Convert a pre-existing nitro or halogen group at position 2 to an amine via catalytic hydrogenation or nucleophilic substitution.
Hydrochloride formation : Treat the free base with HCl in a polar solvent (e.g., ethanol).
Validation : Structural analogs like 7-bromo-2-chloro-3-phenylquinoline (CAS 85274-44-8) highlight bromination and substitution as key steps .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
X-ray crystallography : Resolves atomic positions and confirms regioselectivity of bromine/amino groups (e.g., as demonstrated for 7-bromo-3-ethyl-9-phenylquinoline derivatives) .
NMR spectroscopy :
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., aromatic proton splitting for bromine/amino groups).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the quinoline core.
Mass spectrometry (HRMS) : Verifies molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Answer:
Discrepancies (e.g., NMR suggesting dynamic conformations vs. X-ray showing static structures) require:
Temperature-dependent NMR : Assess rotational barriers or tautomerism in solution.
DFT calculations : Compare theoretical NMR shifts with experimental data to identify dominant conformers .
Powder XRD : Confirm crystallinity and rule out polymorphic variations affecting spectral interpretations.
Advanced: What strategies optimize Suzuki-Miyaura coupling for functionalizing the quinoline core?
Answer:
For introducing aryl/heteroaryl groups (e.g., at position 7 bromine):
Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (XPhos, SPhos) to enhance reactivity.
Base optimization : Test K₂CO₃ vs. Cs₂CO₃ to balance reaction rate and side-product formation.
Solvent screening : Polar aprotic solvents (DMF, THF) often improve yields compared to toluene.
Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., as seen in brominated quinoline derivatives) .
Basic: How should stability studies be designed for this compound?
Answer:
Thermal stability : Use TGA/DSC to determine decomposition temperatures.
Hygroscopicity testing : Monitor mass changes under controlled humidity.
Photostability : Expose to UV-Vis light and track degradation via HPLC.
Storage recommendations : Based on analogs like 7-bromo-2-chloro-3-phenylquinoline, store at 0–6°C in inert atmospheres to prevent hydrolysis/oxidation .
Advanced: How to address low yields in amination steps?
Answer:
Protecting groups : Temporarily protect the amine (e.g., Boc) during bromination to prevent side reactions.
Catalytic systems : Explore CuI/1,10-phenanthroline for Buchwald-Hartwig amination under milder conditions.
Solvent effects : Switch from DMF to dioxane to reduce coordination with metal catalysts.
Advanced: What computational methods predict reactivity in bromination/amination?
Answer:
Molecular orbital analysis (HOMO/LUMO) : Identifies electrophilic/nucleophilic sites on the quinoline core.
Reactivity indices : Use Fukui functions to predict bromine’s preference for position 3.
Transition state modeling : Simulate amination pathways to optimize reaction conditions.
Basic: How to ensure reproducibility in synthesis?
Answer:
Strict stoichiometry control : Use Schlenk lines for moisture-sensitive steps.
In-line monitoring : Employ FTIR/Raman spectroscopy to track reaction progress.
Purification protocols : Combine column chromatography (silica gel) with recrystallization (ethanol/water) for high purity (>95%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
